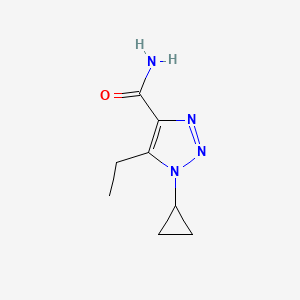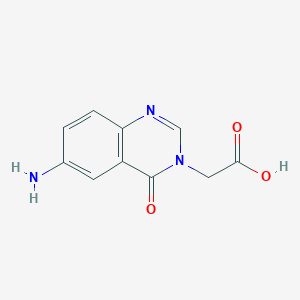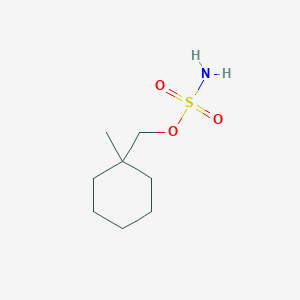
3-Mercapto-2,3-dihydrobenzofuran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2,3-dihydrobenzofuran-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and minimal side reactions.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered impurities . The production process is optimized to ensure high purity and consistency, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-2,3-dihydrobenzofuran-6-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
3-Mercapto-2,3-dihydrobenzofuran-6-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Mercapto-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells . It achieves this by targeting key enzymes and signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Mercapto-2,3-dihydrobenzofuran-6-ol include:
Benzofuran: Known for its wide range of biological activities and applications in drug discovery.
2,3-Dihydrobenzofuran: Exhibits similar chemical properties and is used in the synthesis of various pharmaceuticals.
6-Benzofuranol: Another derivative with significant biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a mercapto group and a benzofuran ring. This structural feature enhances its biological activities and makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-sulfanyl-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C8H8O2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,8-9,11H,4H2 |
Clave InChI |
UVXKKDXPJGVVLC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)

![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)


![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)


![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)



![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
